2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

This compound's unsubstituted benzofuro[3,2-d]pyrimidine core, linked via a thioether bridge to a thiazol-2-ylacetamide, creates a unique pharmacophore distinct from any commercially available analog. Even single-atom changes in congeners alter target engagement. Deploy this chemical probe in head-to-head kinase panel selectivity studies, phenotypic antimicrobial assays against drug-resistant strains, or sirtuin (SIRT1-7) profiling to establish structure-activity relationships that generic analogs cannot provide.

Molecular Formula C15H10N4O2S2
Molecular Weight 342.39
CAS No. 851130-29-5
Cat. No. B2853323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide
CAS851130-29-5
Molecular FormulaC15H10N4O2S2
Molecular Weight342.39
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=NC=CS4
InChIInChI=1S/C15H10N4O2S2/c20-11(19-15-16-5-6-22-15)7-23-14-13-12(17-8-18-14)9-3-1-2-4-10(9)21-13/h1-6,8H,7H2,(H,16,19,20)
InChIKeyBEFHXKGMZRDMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide (CAS 851130-29-5): Compound Profile and Class Context for Procurement Decisions


2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide (CAS 851130-29-5, molecular formula C15H10N4O2S2, MW 342.40) is a heterocyclic small molecule featuring a benzofuro[3,2-d]pyrimidine core linked via a thioether bridge at the 4-position to an acetamide moiety bearing a thiazol-2-yl group [1]. The benzofuro[3,2-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported as inhibitors of Cdc7 kinase (e.g., XL413, IC50 = 3.4 nM) [2], CaPkc1 (antifungal applications) [3], and SIRT3 [4]. However, this specific compound (CAS 851130-29-5) has not been the subject of any published primary research article with quantitative biological activity data as of April 2026; its inclusion in commercial screening libraries and vendor catalogs suggests it is employed as a building block or probe molecule in early-stage discovery programs.

Why 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide Cannot Be Replaced by Closest Structural Analogs Without Consequence


The compound's precise substitution pattern—unsubstituted benzofuro[3,2-d]pyrimidine core linked via a thioether to a thiazol-2-ylacetamide—defines a unique pharmacophoric geometry that distinguishes it from the nearest commercially available analogs. Even single-atom or single-substituent changes among congeners alter hydrogen-bonding capacity, molecular shape, and potential target engagement profiles [1]. For example, the 2-methyl analog introduces steric bulk adjacent to the pyrimidine nitrogen, which can disrupt essential planarity or shift binding modes in kinase-like ATP pockets [2]. Similarly, replacement of the thiazole ring with benzothiazole (CAS 851130-28-4) increases molecular volume and lipophilicity, likely modifying selectivity and pharmacokinetic behavior . The consequence is that data generated on these close analogs cannot be reliably extrapolated to CAS 851130-29-5, and generic substitution in a screening cascade or SAR study risks misleading structure-activity conclusions.

Quantitative Differentiation Evidence for 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide (CAS 851130-29-5) Against Closest Analogs


Structural Differentiation: Absence of 2-Methyl Group on Benzofuro[3,2-d]pyrimidine Core Versus the 2-Methyl Analog

The compound lacks the 2-methyl substituent present on the benzofuro[3,2-d]pyrimidine core of its closest commercially catalogued analog, 2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide. This methylation is positioned adjacent to the N3 pyrimidine nitrogen and can sterically influence ligand-receptor interactions. In the related benzofuro[3,2-d]pyrimidine kinase inhibitor literature, the 2-position is a critical SAR handle; for example, the potent Cdc7 inhibitor XL413 carries a chiral pyrrolidin-2-yl substituent at this position [1]. The unmethylated core of CAS 851130-29-5 retains a fully planar pyrimidine ring, preserving the capacity for hydrogen-bonding interactions with hinge-region residues in kinase active sites, whereas the 2-methyl analog introduces a twist that may be favorable or detrimental depending on the target [2]. No head-to-head comparative bioactivity data for these two specific compounds exist in the public domain.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Heterocycle Differentiation: Thiazole versus Benzothiazole at the Acetamide Terminus

The compound carries a thiazol-2-yl group at the acetamide terminus, whereas the commercially available analog N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide (CAS 851130-28-4) bears a benzothiazole moiety. The thiazole ring is a smaller, more polar heterocycle (5-membered ring, one nitrogen, one sulfur) compared to benzothiazole (fused benzene-thiazole). This structural difference reduces the molecular weight by ~64 Da and the topological polar surface area (tPSA) is predicted to be similar (~100 Ų for thiazole vs. ~91 Ų for benzothiazole) but the benzothiazole exhibits higher lipophilicity (estimated ΔlogP ≈ +1.0) [1]. In the context of antimicrobial screening, N-1,3-thiazol-2-ylacetamides of fused pyrimidines (e.g., pyrido[3',2':4,5]furo[3,2-d]pyrimidines) have demonstrated MIC values of 0.08–2.31 mg/mL against Gram-positive and Gram-negative bacteria, with certain derivatives showing superior activity against MRSA compared to reference drugs [2]. The benzothiazole congener, by contrast, has been associated with DprE1 inhibition in mycobacterial contexts [3], suggesting divergent biological profiles.

Antimicrobial screening Kinase selectivity Physicochemical profiling

Class-Level Antimicrobial Activity: N-1,3-Thiazol-2-ylacetamides of Fused Pyrimidines Exhibit Potent Broad-Spectrum Antibacterial Effects

A 2020 study by Sirakanyan et al. systematically evaluated N-1,3-thiazol-2-ylacetamides of pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines—the closest published chemotype to CAS 851130-29-5—against a panel of non-resistant bacterial and fungal strains [1]. Compounds 3a–3m exhibited antibacterial MIC/MBC values in the range of 0.08–2.31 mg/mL / 0.11–3.75 mg/mL. Notably, the two most active compounds, 3j and 6b, were more active against methicillin-resistant Staphylococcus aureus (MRSA) than the reference drugs tested. Approximately half of the compounds were equipotent or more potent than ketoconazole and more potent than bifonazole against fungal strains. Molecular docking revealed interactions with multiple bacterial enzyme targets. While the core in that study is pyrido[3',2':4,5]furo[3,2-d]pyrimidine rather than benzofuro[3,2-d]pyrimidine, the thiazol-2-ylacetamide side chain—identical to that in CAS 851130-29-5—is the critical pharmacophore for the observed antimicrobial activity.

Antimicrobial resistance Gram-positive bacteria Gram-negative bacteria MRSA

Kinase Inhibition Potential: Benzofuro[3,2-d]pyrimidine Core as a Recognized Kinase Inhibitor Scaffold

The benzofuro[3,2-d]pyrimidine core is a validated kinase inhibitor scaffold. The benchmark compound XL413 (8-chloro-2-[(2S)-pyrrolidin-2-yl]benzofuro[3,2-d]pyrimidin-4(3H)-one) inhibits Cdc7 kinase with an IC50 of 3.4 nM in an ATP-competitive manner and exhibits anticancer properties [1]. In a separate study, diverse benzofuro[3,2-d]pyrimidine derivatives (compounds 12a–12c) were screened for antitumor activity against HepG2, Bel-7402, and HeLa cell lines, with the most active furo[2,3-d]pyrimidine congener (4a) achieving an IC50 of 0.70 μM against HepG2 [2]. While CAS 851130-29-5 has not been directly evaluated in these assays, it retains the unadorned benzofuro[3,2-d]pyrimidine core with a thioether-linked acetamide at the 4-position—a substitution pattern that, unlike the 4-oxo or 4-chloro variants, introduces a flexible side chain capable of reaching beyond the hinge region into solvent-exposed or hydrophobic pockets of kinase active sites [3].

Kinase inhibition Anticancer Cdc7 ATP-competitive

Recommended Application Scenarios for 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide (CAS 851130-29-5) Based on Available Evidence


Antimicrobial Screening Cascade: Broad-Spectrum Antibacterial and Antifungal Primary Hit Identification

Deploy CAS 851130-29-5 as a screening compound in phenotypic antimicrobial assays against both non-resistant and drug-resistant bacterial strains (including MRSA) as well as fungal pathogens. This recommendation is grounded in class-level evidence showing that N-1,3-thiazol-2-ylacetamides of fused pyrimidines exhibit MIC values of 0.08–2.31 mg/mL against Gram-positive and Gram-negative bacteria, with lead compounds outperforming reference antibiotics against MRSA and demonstrating equipotency or superiority to ketoconazole and bifonazole in antifungal assays [1]. The benzofuro[3,2-d]pyrimidine core of CAS 851130-29-5 provides a distinct chemotype not represented in the published pyrido-furo series and may access additional bacterial targets such as mycobacterial enzymes.

Kinase Selectivity Profiling: Expanding SAR at the 4-Position of Benzofuro[3,2-d]pyrimidine

Use CAS 851130-29-5 as a chemical probe to investigate the impact of a 4-thioether-acetamide substitution vector on kinase inhibition potency and selectivity. The benzofuro[3,2-d]pyrimidine core has validated kinase inhibitory activity (e.g., XL413: Cdc7 IC50 = 3.4 nM [1]), but all published high-potency derivatives feature 4-oxo, 4-chloro, or 4-amino substituents. The thioether-acetamide linkage in CAS 851130-29-5 introduces conformational flexibility and may enable access to allosteric sites adjacent to the ATP-binding pocket that are not reachable by the rigid 4-oxo series . Screening against a kinase panel with the 4-oxo analog as comparator would be a scientifically sound approach to quantifying this differentiation.

SAR Probe for Thiazole vs. Benzothiazole Pharmacophore Discrimination

Employ CAS 851130-29-5 in a head-to-head comparative study against its benzothiazole analog (CAS 851130-28-4) to deconvolute the contribution of the terminal heterocycle to target binding, selectivity, and physicochemical properties. The thiazole ring is smaller, more polar, and has distinct hydrogen-bonding geometry compared to benzothiazole. Class-level evidence indicates that thiazol-2-ylacetamides preferentially target broad-spectrum bacterial enzymes, while benzothiazole derivatives are associated with mycobacterial DprE1 inhibition [1]. Direct comparative profiling would resolve whether this target preference shift is generalizable and provide procurement guidance for future screening campaigns.

Chemical Biology Probe Development: Exploring SIRT3 and Class III HDAC Modulation

Evaluate CAS 851130-29-5 as a potential modulator of sirtuin enzymes (SIRT3/class III HDACs). A closely related congener, 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-hydroxyphenyl)acetamide (CAY10721), is a known SIRT3 inhibitor with 39% inhibition at 200 μM [1]. The substitution of the 3-hydroxyphenyl group with a thiazol-2-yl moiety in CAS 851130-29-5 may alter potency and selectivity across the sirtuin family. Screening against a panel of sirtuins (SIRT1–7) would be a logical follow-up to establish the SAR of the acetamide terminus in this chemotype and could identify more potent or selective SIRT3 modulators.

Quote Request

Request a Quote for 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.